molecular formula C12H19NO2 B13918130 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid

Katalognummer: B13918130
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: YNPWECOFXFMAHU-LRSDLPTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an amino group and an acetic acid moiety attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid typically involves the functionalization of adamantane derivatives. One common method is the Cope alkylation of bromoketones in the presence of ammonium acetate and a catalytic amount of acetic acid . This reaction yields diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate and diethyl-1-(1-adamantylmethyl)-2-bromoethyl-idenemalonate in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for forming amides.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(5S,7R)-3-amino-1-adamantyl]acetic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The rigid adamantane core provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid is unique due to the specific positioning of the amino and acetic acid groups on the adamantane core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

2-[(5S,7R)-3-amino-1-adamantyl]acetic acid

InChI

InChI=1S/C12H19NO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7,13H2,(H,14,15)/t8-,9+,11?,12?

InChI-Schlüssel

YNPWECOFXFMAHU-LRSDLPTKSA-N

Isomerische SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)CC(=O)O

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.